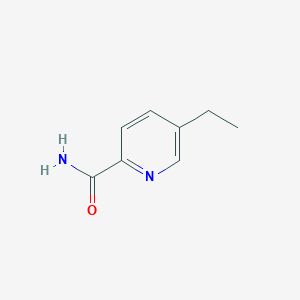

5-Ethylpyridine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-6-3-4-7(8(9)11)10-5-6/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBJCOXZCMCJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for 5 Ethylpyridine 2 Carboxamide and Its Derivatives

Established Synthetic Pathways

The synthesis of pyridine (B92270) carboxamides is often achieved through robust and well-documented reaction pathways. These methods include classical condensation reactions to form the heterocyclic core and efficient amidation techniques.

The formation of the pyridine ring is a critical step in the synthesis of many heterocyclic compounds. Classical methods, such as the Chichibabin pyridine synthesis, utilize condensation reactions of aldehydes, ketones, and ammonia (B1221849) or its derivatives. wikipedia.org This approach, though suffering from modest yields at times, is valuable because it employs inexpensive and readily available precursors. wikipedia.org For instance, unsubstituted pyridine can be produced from formaldehyde (B43269) and acetaldehyde (B116499). wikipedia.org

A key industrial route to precursors of 5-ethylpyridine involves the condensation of acetaldehyde and ammonia to produce 2-methyl-5-ethylpyridine. beilstein-journals.org This intermediate is a crucial commodity chemical for the synthesis of various pyridine derivatives. beilstein-journals.org More broadly, the Hantzsch dihydropyridine (B1217469) synthesis, which involves the reaction of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound, is a versatile method for creating substituted pyridines. beilstein-journals.org

The formation of the carboxamide group is typically achieved by reacting a carboxylic acid derivative with an amine. The direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid is usually activated first.

A common method is the Schotten-Baumann reaction, which involves the acylation of an amine using an acyl chloride in the presence of a base like pyridine or a tertiary amine. fishersci.it The necessary acyl chloride can be prepared in situ from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. fishersci.it

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the amidation. fishersci.it These reagents convert the carboxylic acid into a highly activated ester, which then readily reacts with an amine. fishersci.it Common coupling agents fall into two main categories: carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC); and aminium/uronium or phosphonium (B103445) salts like HATU. fishersci.it These reactions are known for high yields and short reaction times. fishersci.it Another approach involves using simple and inexpensive ammonium (B1175870) salts, such as ammonium chloride (NH₄Cl), as the amine source for reacting with acid chlorides. ccspublishing.org.cn

Table 1: Common Amidation Methods and Reagents

| Method | Activating Agent / Reagent | Key Features |

|---|---|---|

| Schotten-Baumann Reaction | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts carboxylic acid to a more reactive acyl chloride. fishersci.it |

| Carbodiimide Coupling | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate. fishersci.it |

| Phosphonium/Uronium Salts | HATU, HOBt | Efficient coupling agents often used in peptide synthesis. scirp.orgbohrium.com |

The synthesis of complex pyridine carboxamide derivatives often requires multi-step reaction sequences. scirp.orgresearchgate.netijpsr.com These sequences allow for the introduction of various functional groups and structural motifs onto the pyridine core. For example, a series of novel 1-(pyridine-2yl)-1H-pyrazole-5-carboxamide derivatives were synthesized using a cost-effective, multi-step procedure with yields ranging from 73% to 85%. ijpsr.com

Another study detailed the synthesis of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives through several steps. scirp.org The process began with the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid. This acid was then coupled with various amines using EDC and HOBt as coupling agents to yield the final carboxamide products. scirp.org Similarly, imidazo[1,2-a]pyridine-8-carboxamide (B121145) derivatives have been synthesized in excellent yields (93%–97%) via a multi-step process involving a condensation reaction followed by an acid-amine coupling step using HATU and DIPEA. bohrium.com

Precursor Chemistry and Intermediate Derivatives

The selection and synthesis of appropriate precursors are fundamental to the successful construction of the target molecule. For 5-Ethylpyridine-2-carboxamide, the primary precursor is 5-Ethylpyridine-2-carboxylic acid or its ester derivatives.

5-Ethylpyridine-2-carboxylic acid is a key building block and a compound useful in organic synthesis. cymitquimica.compharmaffiliates.com It serves as the direct precursor for the amidation step to form this compound. This carboxylic acid can be derived from the oxidation of 2-methyl-5-ethylpyridine, a commodity chemical produced from the condensation of acetaldehyde with ammonia. beilstein-journals.org A patented method also describes the preparation of 5-ethylpyridine-2,3-dicarboxylate from alpha-chloro methyl-oxalacetic ester and 2-ethyl acrolein, highlighting another route to functionalized 5-ethylpyridine precursors. google.com The availability of these precursors is critical for developing various derivatives. ontosight.ai

Table 2: Key Precursors and Intermediates

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 5-Ethylpyridine-2-carboxylic Acid | C₈H₉NO₂ | Direct precursor for amidation to form the target carboxamide. cymitquimica.compharmaffiliates.com |

| 2-Methyl-5-ethylpyridine | C₈H₁₁N | Starting material for the synthesis of nicotinic acid and related compounds. beilstein-journals.org |

| 5-Ethylpyridine-2,3-dicarboxylate | C₁₁H₁₃NO₄ | An intermediate that can be further modified. google.com |

The development of chiral analogs of bioactive molecules is crucial for improving their efficacy and understanding their mechanism of action. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. For pyridine-containing structures, several strategies have been developed.

Molybdenum-catalyzed asymmetric alkylation reactions have been used to establish stereocenters in the synthesis of chiral ligands. researchgate.net These methods can achieve high enantioselectivities using specific chiral ligands like pyridinylamides. researchgate.net Another innovative approach involves the ring-expansion of monocyclopropanated pyrroles and furans, which can be synthesized in enantiomerically pure forms. acs.orgnih.gov This metal-free method provides access to highly functionalized and value-added tetrahydropyridine (B1245486) derivatives, which are versatile chiral building blocks. acs.orgnih.gov Furthermore, convergent synthetic routes have been designed for chiral amine derivatives that can be coupled with heterocyclic cores to produce complex chiral molecules, demonstrating the modularity of such synthetic strategies. beilstein-journals.org These advanced methods provide a framework for the potential stereoselective synthesis of chiral analogs of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives, including structures related to this compound, is a critical area of modern chemical research. The goal is to minimize environmental impact by focusing on aspects such as solvent choice, catalyst efficiency, atom economy, and waste reduction. mdpi.comrsc.org

Key Green Chemistry Strategies:

Use of Greener Solvents: A significant portion of waste in pharmaceutical manufacturing comes from solvents. nih.gov Efforts are being made to replace hazardous volatile organic compounds (VOCs) with more sustainable alternatives. For instance, in the synthesis of dimethindene, a molecule containing a 2-ethylpyridine (B127773) moiety, greener solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used, offering high reaction performance while being more environmentally benign than traditional solvents like diethyl ether. nih.gov Water has also been employed as a reaction medium for the synthesis of an etoricoxib (B1671761) intermediate, showcasing a very efficient and green approach. justia.com

Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. mdpi.com In the synthesis of etoricoxib intermediates, which share a substituted pyridine core, palladium-catalyzed coupling reactions have been optimized to use the lowest possible amounts of the catalyst. rsc.org Furthermore, biocatalysis, using enzymes or whole cells, is emerging as a powerful and sustainable technique due to its high selectivity and use of green reaction media like water. mdpi.com For the synthesis of N-heterocycles, metal-catalyzed acceptorless coupling and one-pot reactions are being explored to improve atom economy and prevent hazardous waste. mdpi.com

Atom Economy and Waste Reduction: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com For example, solvent-free synthesis methods are being investigated for their potential to significantly reduce waste and environmental impact. mdpi.com The industrial synthesis of nicotinic acid (vitamin B3) from 2-methyl-5-ethylpyridine, while historically involving harsh conditions, has been improved by moving to continuous flow processes to better manage byproducts and energy consumption. beilstein-journals.org

The following table summarizes green chemistry approaches applicable to the synthesis of pyridine-containing compounds.

| Green Chemistry Principle | Application in Pyridine Synthesis | Research Finding |

| Alternative Solvents | Replacement of VOCs in reactions involving pyridine derivatives. | Cyclopentyl methyl ether (CPME) and 2-MeTHF used as effective and greener alternatives to diethyl ether in the synthesis of dimethindene. nih.gov |

| Aqueous Media | Use of water as a reaction solvent. | Water was successfully used as the reaction medium for preparing a key intermediate of Etoricoxib. justia.com |

| Catalyst Optimization | Minimizing catalyst loading in cross-coupling reactions. | Palladium catalyst amounts were efficiently optimized for the synthesis of an Etoricoxib intermediate. rsc.org |

| Biocatalysis | Use of enzymes to catalyze reactions. | Biocatalysis is highlighted as a sustainable technique for API synthesis, offering high selectivity and use of green reaction media. mdpi.com |

| Process Intensification | Shifting from batch to continuous flow processes. | The industrial synthesis of nicotinic acid from 2-methyl-5-ethylpyridine is now run as a continuous flow process to improve efficiency and manage waste. beilstein-journals.org |

Analog and Derivative Synthesis Strategies

A wide array of synthetic strategies has been developed to access analogs and derivatives of this compound. These methods allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, including fused ring systems and radiolabeled compounds for imaging.

Synthesis via Amide Bond Formation: A prevalent method for synthesizing pyridine-2-carboxamide derivatives involves the coupling of a pyridine-2-carboxylic acid with a variety of amines. This reaction is typically facilitated by standard peptide coupling agents. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized by reacting the corresponding carboxylic acid with various amines using tripropylphosphonic anhydride (B1165640) (T3P) as the coupling agent. nih.gov Similarly, new 5-substituted pyridine-2-carboxamides were prepared in good yields using uronium-based coupling agents like HATU under mild conditions. connectjournals.com

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds. An efficient synthesis of a key ketone intermediate for the drug Etoricoxib involves the α-arylation of an acetylpicoline derivative with a substituted bromophenyl or chlorophenyl methyl sulfone. rsc.org This strategy highlights the utility of cross-coupling in constructing complex molecules from simpler, readily available starting materials.

Synthesis from Halogenated Pyridines: Halogenated pyridines serve as versatile starting materials for a range of derivatives. A process for preparing N-(2-aminoethyl)-5-halo-2-pyridinecarboxamides starts from 2-cyano-5-halopyridine. The initial reaction with 1,2-diaminoethane yields a 2-(5-halopyridin-2-yl)-1H-imidazoline intermediate, which is then hydrolyzed to the desired carboxamide. google.com

Derivatization via Chalcones and Pyrimidines: Complex derivatives can be built from a core structure containing the 5-ethylpyridine moiety. Starting from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a series of chalcones were synthesized by reaction with various aromatic acetophenones. These chalcones were then used as precursors to synthesize pyrimidine (B1678525) and amide derivatives, demonstrating a modular approach to expanding a chemical library. researchgate.netumich.edu

Synthesis of Dicarboxylate Derivatives: The synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate, an important intermediate for the herbicide imazethapyr, can be achieved through different esterification methods. cabidigitallibrary.org One approach involves the direct esterification of 5-ethyl-2,3-pyridinedicarboxylic acid using concentrated sulfuric acid as a catalyst. cabidigitallibrary.org An alternative method utilizes α-chloro methyl-oxalacetic ester and 2-ethyl acrolein with ammonium acetate (B1210297) as the nitrogen source in an ethanol (B145695) medium, which is considered more environmentally friendly due to reduced waste. google.com

Synthesis of Radiolabeled Derivatives: For applications in medical imaging, pyridine-2-carboxamide derivatives can be labeled with positron-emitting isotopes. [¹⁸F]-labeled derivatives have been prepared through a one-step radiofluorination process, yielding compounds suitable for use as PET imaging probes. nih.gov

The following table details various synthetic strategies for producing analogs and derivatives related to this compound.

| Derivative Type | Starting Material(s) | Key Reagents/Conditions | Product |

| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, various amines | T3P, DIPEA | Final amide compounds. nih.gov |

| 5-Substituted Pyridine-2-carboxamides | 5-Substituted pyridine-2-carboxylic acids, amines | HATU, TBTU | Various new 5-substituted pyridine-2-carboxamides. connectjournals.com |

| Etoricoxib Ketone Intermediate | Acetylpicoline derivative, 4-bromo/chlorophenyl methyl sulfone | Palladium catalyst, base | Ketosulfone intermediate for Etoricoxib. rsc.org |

| N-(2-aminoethyl)-5-halo-2-pyridinecarboxamides | 2-Cyano-5-halopyridine, 1,2-diaminoethane | 1. Reaction to form imidazoline (B1206853) 2. Hydrolysis | N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide. google.com |

| Chalcone and Pyrimidine Derivatives | 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, acetophenones | NaOH (for chalcones); Guanidine nitrate (B79036) (for pyrimidines) | A series of chalcones, pyrimidines, and amide derivatives. researchgate.netumich.edu |

| Diethyl 5-ethylpyridine-2,3-dicarboxylate | 5-Ethyl-2,3-pyridinedicarboxylic acid, ethanol | Concentrated H₂SO₄ | Diethyl 5-ethylpyridine-2,3-dicarboxylate. cabidigitallibrary.org |

| [¹⁸F]Fluorinated Pyridine-2-carboxamides | Precursor molecule | [¹⁸F]Fluoride | Radiolabeled imaging probes. nih.gov |

| Thieno[2,3-b]pyridine-2-carboxamide Derivatives | Multi-step synthesis starting from simpler precursors | Conventional heating, various reagents | N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of this compound.

The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine ring typically appear as multiplets in the downfield region, owing to their varied electronic environments and spin-spin coupling interactions. researchgate.net The ethyl group protons present as a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, a result of coupling with adjacent protons. researchgate.net The amide protons can sometimes be observed as a broad singlet, though their chemical shift and appearance can be influenced by solvent and temperature.

Table 1: ¹H NMR Spectral Data for this compound and Related Structures

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.00-8.31 | m | - |

| Amide-NH₂ | ~6.7 | br s | - |

| Ethyl -CH₂- | 2.54 | q | - |

| Ethyl -CH₃ | 1.17 | t | - |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. Data is compiled from analogous structures. researchgate.netrsc.orgchemicalbook.com

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom gives rise to a distinct signal, with their chemical shifts being indicative of their local electronic environment. The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum. The carbons of the pyridine ring resonate in the aromatic region, and their specific shifts are influenced by the positions of the ethyl and carboxamide substituents. The ethyl group carbons appear in the upfield aliphatic region.

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

| Carbon Type | Chemical Shift (δ, ppm) |

| Amide C=O | ~165.0 |

| Pyridine C2-C6 | 122.4-160.5 |

| Ethyl -CH₂- | ~25.1 |

| Ethyl -CH₃ | ~15.5 |

Note: The presented chemical shifts are approximate values based on data from similar pyridine carboxamide structures. researchgate.netrsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific molecular vibrations. The most prominent of these is the C=O stretching vibration of the amide group, which typically appears as a strong band in the IR spectrum. utdallas.edu The N-H stretching vibrations of the primary amide give rise to bands in the high-frequency region. utdallas.edu Aromatic C-H and C=C stretching vibrations from the pyridine ring are also readily identifiable. vscht.cz The aliphatic C-H stretching and bending vibrations of the ethyl group are observed in their characteristic regions.

Table 3: Key IR and Raman Vibrational Frequencies for Pyridine and Amide Moieties

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amide) | 3100-3500 | Strong, somewhat broad |

| Aromatic C-H Stretching | 3000-3100 | Medium to weak |

| Aliphatic C-H Stretching | 2850-2960 | Medium |

| C=O Stretching (Amide) | ~1710 | Strong |

| Pyridine Ring Stretching | 1400-1600 | Medium to strong |

| N-H Bending (Amide) | 1525-1535 | Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the specific molecular environment and solid-state effects. utdallas.eduvscht.czukm.my

In the solid state, intermolecular interactions, such as hydrogen bonding involving the amide group, can significantly influence the vibrational spectra. These interactions can lead to shifts in band positions and changes in band shapes compared to the solution or gas phase. For instance, hydrogen bonding typically causes a redshift (lowering of frequency) and broadening of the N-H and C=O stretching bands. nih.gov Analysis of these spectral changes can provide information about the crystal packing and hydrogen bonding network in solid this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecule will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule, with characteristic losses of small neutral molecules or radicals. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group, the amide group, or parts thereof. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of pyridine-2-carboxamide derivatives are characterized by transitions occurring within the molecule's chromophores. uzh.ch In a related manganese (II) complex involving a pyridine-2-carboxylic acid derivative, a major absorption peak was observed at 281 nm. researchgate.net This absorption is attributed to a combination of π → π* and n → π* electronic transitions. researchgate.net

Generally, for molecules containing π bonds, such as aromatic rings, and non-bonding lone pair electrons, like those on oxygen and nitrogen atoms, two primary types of electronic transitions are observed in the UV-visible range:

π → π* transitions: These occur when an electron from a π bonding orbital is promoted to a π anti-bonding orbital. uzh.ch These transitions are typically strong, indicating a high probability of occurrence. scribd.com

n → π* transitions: This involves the excitation of an electron from a non-bonding orbital (lone pair) to a π anti-bonding orbital. uzh.chscribd.com These transitions generally require less energy (occur at longer wavelengths) compared to π → π* transitions but have a lower probability. uzh.chscribd.com

In a study of Zn(II) and Cu(II) complexes with 6-chloropyridine-2-carboxylic acid, the observed absorption bands were assigned to π - π* and n - π* transitions, as well as ligand-metal charge transfer (LMCT) and metal-metal charge transfer (MMCT) for the copper complex. researchgate.net The electronic transitions are often influenced by the solvent and the specific metal ion in complexed forms. researchgate.netresearchgate.net

X-Ray Crystallography and Solid-State Structure Determination

Single-Crystal X-Ray Diffraction (SXRD) Analysis

Single-crystal X-ray diffraction (SXRD) analysis provides definitive structural information for crystalline solids. uhu-ciqso.esfzu.cz For derivatives of pyridine-carboxamide, SXRD studies have revealed detailed coordination environments in metal complexes. For instance, in cadmium(II) pyridine-carboxamide complexes, the metal ions were found to be eight-coordinated, with the specific geometry depending on the counter anion present. scispace.com Similarly, the crystal structure of a tricationic pro-ligand, N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, was determined using SXRD, showing a monoclinic crystal system. researchgate.net

The process of SXRD involves mounting a suitable single crystal on a diffractometer and collecting diffraction data as the crystal is rotated in an X-ray beam. cnr.it The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise atomic coordinates. iucr.org

Table 1: Illustrative Crystallographic Data for a Pyridine Carboxamide Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.1165 (5) |

| b (Å) | 13.5678 (6) |

| c (Å) | 15.3183 (6) |

| α (°) | 102.723 (4) |

| β (°) | 105.949 (4) |

| γ (°) | 90.975 (4) |

| Volume (ų) | 2159.51 (16) |

| Z | 4 |

| Note: This data is for 4-{[4-(3,5-Dimethoxybenzamido)phenyl]sulfanyl}-N-methylpyridine-2-carboxamide and serves as an example of typical crystallographic parameters. iucr.org |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.netmdpi.com Hydrogen bonds are among the most significant of these, playing a dominant role in the formation and stability of organic solids. mdpi.com In the crystal structures of pyridine carboxamide derivatives, intermolecular N–H···O hydrogen bonds are commonly observed, often leading to the formation of dimers or extended networks. scispace.comiucr.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule, and properties such as dnorm (normalized distance) are mapped onto it to highlight regions of close contact. acs.org

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

| H···H | 41.0 |

| O···H/H···O | 18.7 |

| C···H/H···C | 23.2 |

| N···H/H···N | 9.2 |

| C···C | 1.6 |

| Note: This data is for ethyl 5-phenylisoxazole-3-carboxylate and is illustrative of the type of information obtained from Hirshfeld analysis. nih.gov |

Advanced Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism for Chiral Derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods, including Vibrational Circular Dichroism (VCD), are invaluable for determining the absolute configuration of chiral molecules in solution. mdpi.comacs.org

VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net The determination of absolute configuration is typically achieved by comparing the experimental VCD spectrum with spectra predicted by quantum mechanical calculations, often using Density Functional Theory (DFT), for the different possible enantiomers. acs.org A good match between the experimental and a calculated spectrum allows for a confident assignment of the molecule's absolute stereochemistry. acs.org This approach has been successfully applied to various chiral molecules, including derivatives of pyridine. acs.orgresearchgate.net The reliability of the assignment depends on factors such as the level of theory and the basis set used in the calculations. acs.org

While no specific studies on the chiroptical spectroscopy of chiral derivatives of this compound were found, the principles of VCD would be directly applicable to such compounds should they be synthesized in enantiomerically pure forms.

Physical and Chemical Properties

Specific experimental data for the physical and chemical properties of 5-Ethylpyridine-2-carboxamide are not widely reported. However, we can infer its likely properties based on its precursor, 5-Ethylpyridine-2-carboxylic acid, and other related pyridine (B92270) carboxamides.

| Property | Inferred Value/Information for this compound | Data for 5-Ethylpyridine-2-carboxylic acid |

| Molecular Formula | C8H10N2O | C8H9NO2 cymitquimica.com |

| Molecular Weight | ~150.18 g/mol | 151.16 g/mol cymitquimica.com |

| Appearance | Likely a solid at room temperature | Solid chemsrc.com |

| Melting Point | Not available | 94-96 °C chemsrc.com |

| Boiling Point | Not available | 306.3 °C at 760 mmHg chemsrc.com |

| Solubility | Expected to have some solubility in water and polar organic solvents | Soluble in organic solvents. cymitquimica.com |

Computational and Theoretical Chemistry Studies of 5 Ethylpyridine 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of quantum chemical calculations due to its balance of computational efficiency and accuracy in treating electron correlation. q-chem.com DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived, including optimized geometries, conformational preferences, and vibrational frequencies. mdpi.com Calculations are typically performed using a functional, such as the popular B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p) to describe the atomic orbitals. wu.ac.thresearchgate.net

Optimized Molecular Structures and Geometries

DFT calculations are employed to find the lowest energy structure of a molecule, known as its optimized geometry. This process involves adjusting the bond lengths, bond angles, and dihedral angles until a stable state is reached. For 5-Ethylpyridine-2-carboxamide, the geometry is defined by the spatial arrangement of its constituent pyridine (B92270) ring, ethyl group, and carboxamide substituent.

While specific experimental data for this compound is not available, DFT studies on analogous structures, such as other pyridine derivatives and molecules containing the 5-ethylpyridine moiety, provide reliable predictions for its geometric parameters. wu.ac.thresearchgate.net The pyridine ring is expected to be largely planar, with minor distortions caused by the substituents. The bond lengths within the aromatic ring are predicted to be intermediate between single and double bonds, a characteristic feature of aromatic systems. wu.ac.th The geometry of the ethyl and carboxamide groups will adopt conformations that minimize steric hindrance.

Below is a table of expected geometric parameters for this compound based on DFT calculations of related compounds.

| Parameter | Expected Value (Å or °) | Comment |

|---|---|---|

| C=O Bond Length | ~1.22 Å | Typical for a carboxamide group. bendola.com |

| Amide C-N Bond Length | ~1.38 Å | Shows partial double bond character. bendola.com |

| Pyridine C-C Bond Lengths | 1.38 - 1.40 Å | Characteristic of an aromatic pyridine ring. wu.ac.th |

| Pyridine C-N Bond Lengths | ~1.34 Å | Standard for pyridine and its derivatives. |

| Ring-C(ethyl) Bond Length | ~1.51 Å | Typical sp²-sp³ carbon-carbon single bond. |

| Ring-C(amide) Bond Length | ~1.50 Å | Typical sp²-sp² carbon-carbon single bond. |

| C-C-O Bond Angle (Amide) | ~122° | Influenced by the carbonyl oxygen's lone pairs. bendola.com |

| C-C-N Bond Angle (Amide) | ~115° | Standard geometry for an amide group. bendola.com |

Conformational Analysis

Conformational analysis investigates the different spatial orientations of a molecule that arise from rotation around its single bonds. For this compound, key rotations include the bond between the pyridine ring and the carboxamide group, and the bond between the ring and the ethyl group. These rotations can lead to different conformers with varying energies.

A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities. researchgate.net For this compound, the analysis would focus on the dihedral angle between the carboxamide group and the pyridine ring. The planarity of this system is influenced by a balance between the stabilizing effect of conjugation (favoring a planar structure) and steric repulsion between the amide's oxygen or amino group and the atoms on the pyridine ring (which can favor a twisted conformation). Studies on similar molecules show that the carboxamide group is often slightly twisted out of the plane of the aromatic ring to relieve steric strain. mdpi.com The ethyl group is also flexible, with rotation around the C-C bond leading to staggered and eclipsed conformations, with the staggered form being more stable.

Vibrational Frequency Predictions

DFT calculations can accurately predict the vibrational spectra (infrared and Raman) of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. nih.gov Comparing theoretical spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of vibrational bands. researchgate.net

For this compound, the predicted spectrum would feature characteristic bands for each functional group:

Pyridine Ring: C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. tandfonline.com The characteristic ring stretching and breathing modes occur in the 1600–1000 cm⁻¹ range. researchgate.net

Carboxamide Group: A strong C=O stretching vibration is expected around 1680-1650 cm⁻¹. tandfonline.com The N-H stretching vibrations of the primary amide would appear as two bands in the 3400-3100 cm⁻¹ region, while N-H bending (amide II band) is typically found near 1640-1540 cm⁻¹.

Ethyl Group: Asymmetric and symmetric C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are predicted between 3000 cm⁻¹ and 2850 cm⁻¹. mdpi.com

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3100 | Carboxamide (-CONH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Group (-CH₂CH₃) |

| C=O Stretch (Amide I) | 1680 - 1650 | Carboxamide (-CONH₂) |

| N-H Bend (Amide II) | 1640 - 1540 | Carboxamide (-CONH₂) |

| Pyridine Ring Stretches | 1600 - 1400 | Pyridine Ring |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.compku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO represents the outermost electrons of a molecule and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater ability to donate electrons. bendola.com In pyridine derivatives, the HOMO is often a π-orbital delocalized over the aromatic ring. For this compound, the electron-donating nature of the ethyl group is expected to raise the energy of the HOMO compared to unsubstituted pyridine, thus increasing its electron-donating capability. DFT calculations on similar molecules, such as 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, show the HOMO is primarily localized on the pyridine ring and its substituents.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the lowest energy orbital available to accept electrons, and its energy is related to the electron affinity of the molecule. mdpi.com A lower LUMO energy indicates a greater ability to accept electrons. The carboxamide group, being electron-withdrawing, is expected to lower the LUMO energy of this compound and localize the LUMO's electron density over the pyridine ring and the amide functionality.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. bendola.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies the molecule is more reactive and can be more easily polarized. bendola.comscispace.com

| Property | Description | Expected Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Raised by the electron-donating ethyl group, making the ring more nucleophilic. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the electron-withdrawing carboxamide group, making the molecule more electrophilic. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Determined by the balance of substituent effects; a moderate gap would suggest moderate reactivity. |

| HOMO Localization | Region of the molecule where the HOMO electron density is highest. | Expected to be localized on the electron-rich pyridine ring and ethyl group. |

| LUMO Localization | Region of the molecule where the LUMO electron density is highest. | Expected to be localized on the pyridine ring and the electron-deficient carboxamide group. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized framework of chemical bonds and lone pairs, akin to the familiar Lewis structures. nih.gov This method allows for the quantitative investigation of electron density delocalization between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity. The stabilization energy, E(2), associated with these donor-acceptor interactions, is calculated using second-order perturbation theory; a larger E(2) value signifies a more intense interaction. tandfonline.com

In this compound, intramolecular charge transfer (ICT) is a key factor in its electronic structure. NBO analysis reveals that significant delocalization occurs through hyperconjugation. researchgate.net These interactions involve the transfer of electron density from donor orbitals to acceptor orbitals within the molecule.

Key intramolecular interactions expected in this compound include:

n → π and n → σ transitions:** The lone pairs (n) on the nitrogen and oxygen atoms of the carboxamide group are potent electron donors. Strong interactions are expected between the oxygen lone pair and the antibonding π(C=O) orbital of the carbonyl group, as well as between the lone pair of the pyridine nitrogen and the antibonding σ orbitals of adjacent C-C bonds. These n → π* interactions are particularly important as they indicate a transfer of charge from the amide group to the pyridine ring, influencing the molecule's reactivity. scienceacademique.com

For related carboxamide compounds, these stabilization energies can be substantial, indicating significant electronic communication between the substituent and the ring. semanticscholar.org

Intermolecularly, the carboxamide group is a classic motif for forming strong hydrogen bonds. The amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyridine nitrogen are effective hydrogen bond acceptors. nih.govresearchgate.net In a condensed phase or in the presence of other polar molecules, this compound can form dimers or larger aggregates stabilized by N-H···O and N-H···N hydrogen bonds. NBO analysis of such dimers in related molecules shows very high stabilization energies for these interactions, confirming their importance in the supramolecular chemistry of these compounds. tandfonline.comresearchgate.net

Below is a table of representative stabilization energies from NBO analyses of similar molecules, illustrating the types of interactions expected for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Source Compound |

| π(C-C) | π(C-C) | ~26.3 | π-conjugation in ring | HMBA |

| LP(2) O | π(C=O) | ~47.1 | Lone Pair Delocalization | HMBA |

| LP(1) N | σ*(C-C) | ~11.2 | Lone Pair Delocalization | Cefixime |

| N-H | O=C | ~12.1 | Intermolecular H-Bond | Nicotinamide-Oxalic Acid Dimer |

(Data sourced from computational studies on 2-hydroxy-N'-(1-(naphthalen-1-yl)ethylidene)benzohydrazide (HMBA) semanticscholar.org, Cefixime scienceacademique.com, and Nicotinamide-Oxalic Acid researchgate.net. LP denotes a lone pair.)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior and intermolecular interaction patterns. researchgate.netresearchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map is expected to show the following features:

Negative Potential (Red/Yellow): The most electron-rich areas will be concentrated around the electronegative atoms. A significant negative potential (deep red) is anticipated over the carbonyl oxygen atom of the carboxamide group, making it a primary site for electrophilic attack and hydrogen bond acceptance. scispace.comnih.gov The nitrogen atom of the pyridine ring also exhibits a negative potential, characteristic of its basic lone pair, though its intensity may be modulated by the electron-withdrawing carboxamide group. researchgate.net

Positive Potential (Blue): The most electron-deficient region is expected around the hydrogen atoms of the amide group (-NH₂). This strong positive potential makes them the primary sites for nucleophilic attack and strong hydrogen bond donation.

The MEP analysis clearly identifies the carboxamide group as the most polarized region of the molecule, governing its primary interaction sites for hydrogen bonding and other electrostatic interactions.

Global and Local Chemical Reactivity Descriptors

Chemical hardness (η) quantifies a molecule's resistance to change in its electron distribution or resistance to charge transfer. nih.gov It is approximated by half of the energy gap between the HOMO and LUMO (η ≈ (ELUMO - EHOMO) / 2). A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap, indicating lower stability and higher chemical reactivity. scispace.com For substituted pyridine derivatives, hardness values typically fall in the range of 2-3 eV. researchgate.netcore.ac.uk

The electronic chemical potential (μ) represents the escaping tendency of electrons from a system in its ground state. It is the negative of electronegativity (χ) and is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). ias.ac.inbendola.com A more negative chemical potential indicates a more stable compound that is less likely to spontaneously decompose. nih.gov For various pyridine carboxamides, this value is typically in the range of -3 to -4 eV. researchgate.net

The global electrophilicity index (ω), introduced by Parr, measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. nih.gov It quantifies the global electrophilic nature of a molecule and is calculated using the formula ω = μ² / (2η). researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index is particularly useful for predicting the reactivity of molecules in biological systems and other chemical reactions. researchgate.net Pyridine derivatives often exhibit moderate to high electrophilicity indices, depending on the nature of their substituents. researchgate.netresearchgate.net

The following table presents typical calculated values for these global reactivity descriptors for compounds analogous to this compound.

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

| N-methyl-4-chloropyridine-2-carboxamide | ~2.24 | ~0.45 | - | - |

| 2-methoxy-3-nitropyridine | 2.50 | 0.40 | -4.43 | 3.92 |

| 2-methoxy-5-nitropyridine | 2.65 | 0.38 | -4.42 | 3.68 |

| 4-pyrrolidino pyridine | 2.10 | 0.48 | -3.42 | 2.78 |

(Data sourced from computational studies on N-methyl-4-chloropyridine-2-carboxamide researchgate.net, nitropyridines researchgate.net, and substituted pyridines ias.ac.in. Note that calculation methods and basis sets may vary between studies.)

These descriptors collectively suggest that this compound is a stable molecule with well-defined sites for electrophilic and nucleophilic interactions, primarily governed by the carboxamide group and the pyridine nitrogen.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery and materials science for understanding how a ligand, such as this compound, might interact with a biological receptor or another molecule.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available research, studies on closely related pyridine carboxamide derivatives offer valuable insights into its potential binding modes and interactions. For instance, research on various pyridine carboxamide derivatives has demonstrated their ability to interact with a range of biological targets through hydrogen bonding and other non-covalent interactions. jksus.orgnih.gov

In a study involving a thiazolidine (B150603) derivative of a compound containing the 5-ethylpyridine-2-yl moiety, molecular docking revealed significant interactions with the CB1 receptor. nih.govmums.ac.irresearchgate.net The docking analysis of this derivative, 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)-3-(phenylsulfonyl)thiazolidine-2,4-dione, showed a good docking score and identified key hydrogen bond interactions within the receptor's binding pocket. nih.gov This suggests that the pyridine and carboxamide functionalities, also present in this compound, play a crucial role in molecular recognition and binding.

Furthermore, molecular docking studies of other novel carboxamide-linked pyridopyrrolopyrimidines have shown potent inhibitory activity against targets like the main protease of SARS-CoV-2, highlighting the importance of the carboxamide group in forming key interactions with amino acid residues in the active site. nih.gov These studies typically reveal that the nitrogen and oxygen atoms of the carboxamide group, along with the pyridine nitrogen, can act as hydrogen bond acceptors, while the N-H group of the carboxamide can act as a hydrogen bond donor.

Based on these analogous studies, it can be inferred that this compound likely engages in similar interactions. The pyridine nitrogen and the carbonyl oxygen of the carboxamide group are expected to be key hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. The ethyl group at the 5-position of the pyridine ring would likely contribute to hydrophobic interactions within a receptor's binding site. A representative table of expected interactions based on studies of similar compounds is presented below.

| Potential Interaction Type | Functional Group on this compound | Potential Interacting Residues in a Receptor |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Amino acids with donor groups (e.g., Serine, Threonine, Tyrosine) |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Amino acids with donor groups (e.g., Serine, Threonine, Tyrosine) |

| Hydrogen Bond Donor | Amide N-H | Amino acids with acceptor groups (e.g., Aspartate, Glutamate) |

| Hydrophobic Interaction | Ethyl Group | Hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) |

| π-π Stacking | Pyridine Ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique allows for the study of conformational changes, the stability of ligand-receptor interactions, and the influence of solvent on molecular behavior.

In studies of other carboxamide-containing compounds, MD simulations have been used to confirm the stability of ligand-protein complexes and to analyze the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. nih.gov These simulations can reveal whether the initial docked pose is maintained or if the ligand explores different conformations within the binding site.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netmdpi.comgoogle.dkacs.org

The NLO response of a molecule is related to its hyperpolarizability. While there are no specific published NLO calculations for this compound, studies on related organic molecules with donor-acceptor functionalities suggest that it may possess NLO properties. dntb.gov.ua The pyridine ring can act as an electron-withdrawing group, while the carboxamide group can also influence the electronic distribution within the molecule. The presence of the ethyl group, an electron-donating group, further modulates the electronic structure.

DFT calculations on similar pyridine derivatives have been used to compute the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net These calculations typically involve optimizing the molecular geometry and then computing the electronic properties in the presence of an external electric field. The magnitude of the hyperpolarizability is sensitive to the molecular structure, the nature of substituent groups, and the extent of charge transfer within the molecule.

For this compound, it is anticipated that DFT calculations would reveal a non-zero hyperpolarizability. The calculated values would provide a theoretical basis for its potential as an NLO material. A summary of typical NLO parameters that would be calculated is provided in the table below.

| NLO Property | Description | Computational Method |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | DFT |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | DFT |

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | DFT |

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior and properties. Density Functional Theory (DFT) is a common method for calculating these descriptors. bendola.comresearchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors that provide insights into a molecule's reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.govwuxiapptec.com A smaller gap generally suggests higher reactivity.

For 5-bromo-4-methylpyridine-2-carboxylic acid ethylamide, a related compound, DFT calculations have shown the HOMO to be localized on the pyridine ring and the bromine atom, while the LUMO is on the carbonyl and ethylamide groups. The calculated HOMO-LUMO gap was 4.45 eV, indicating moderate reactivity. For this compound, similar calculations would likely show the HOMO distributed over the pyridine ring and the LUMO associated with the carboxamide group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It describes the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.govmpg.de This analysis can reveal hyperconjugative interactions and charge transfer, which contribute to the stability of the molecule. In studies of related carboxamide compounds, NBO analysis has been used to quantify the stabilization energies associated with these interactions. researchgate.nettandfonline.com For this compound, NBO analysis would likely show significant delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the pyridine ring and the carbonyl group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. mdpi.comacs.orgresearchgate.netacs.orgrsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would be expected to show a region of negative potential around the carbonyl oxygen and the pyridine nitrogen, and a region of positive potential around the amide N-H group.

The table below summarizes key quantum chemical descriptors and their significance, with expected trends for this compound based on related compounds.

| Quantum Chemical Descriptor | Significance | Expected Trend for this compound |

| HOMO Energy | Electron donating ability | Relatively high, influenced by the ethyl group. |

| LUMO Energy | Electron accepting ability | Relatively low, influenced by the carboxamide and pyridine ring. |

| HOMO-LUMO Gap | Chemical reactivity and stability | Moderate gap, suggesting a balance of stability and reactivity. |

| Dipole Moment | Polarity and intermolecular interactions | Non-zero, indicating a polar molecule. |

| NBO Stabilization Energies | Intramolecular charge transfer and stability | Significant stabilization from lone pair delocalization. |

| MEP Negative Regions | Sites for electrophilic attack | Concentrated around the carbonyl oxygen and pyridine nitrogen. |

| MEP Positive Regions | Sites for nucleophilic attack | Concentrated around the amide N-H proton. |

Reaction Kinetics and Mechanisms Involving 5 Ethylpyridine 2 Carboxamide

Kinetic Studies of Synthesis Reactions

While specific kinetic studies detailing the rate constants and activation energies for the synthesis of 5-Ethylpyridine-2-carboxamide are not extensively documented in publicly available literature, kinetic modeling of analogous pyridine (B92270) compounds, such as 2-methyl-5-ethyl-pyridine (MEP), can offer valuable insights. The synthesis of MEP from acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) and paraldehyde (B1678423) (para) has been systematically investigated, revealing that the reaction is subject to acid catalysis.

In these studies, a kinetic model was developed that describes the formation of the main product and various side products. The model incorporates the effects of reactant concentrations, temperature, and the concentration of promoters like ammonium (B1175870) acetate (B1210297). Such models typically involve a set of differential equations representing the rate of change of each chemical species involved in the reaction network. For the MEP synthesis, the model includes four primary reactions that account for the formation of MEP and significant side products. The parameters of these models, such as rate constants and activation energies, are typically determined by fitting the model's predictions to experimental data obtained under various conditions.

A general representation of a rate law for a reaction is given by:

Rate = k[A]^m[B]^n

Where:

k is the rate constant

[A] and [B] are the concentrations of the reactants

m and n are the reaction orders with respect to each reactant

The temperature dependence of the rate constant is often described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

The following interactive table presents hypothetical kinetic parameters for a synthesis reaction, illustrating the type of data obtained from such studies.

| Parameter | Value | Units |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 55 | kJ mol⁻¹ |

| Pre-exponential Factor (A) | 2.0 x 10⁸ | L mol⁻¹ s⁻¹ |

| Reaction Order (m) | 1 | - |

| Reaction Order (n) | 1 | - |

Note: The data in this table is illustrative and does not represent experimentally determined values for the synthesis of this compound.

Mechanistic Investigations of Chemical Transformations

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The analysis of this state is fundamental to understanding reaction rates and mechanisms. For reactions involving pyridine carboxamides, such as alkylation, computational studies have been used to model the transition states.

For instance, in the alkylation of pyridine derivatives, the reaction is proposed to proceed through a transition state where the nucleophile attacks the pyridine ring. The stability of this transition state is influenced by factors such as the position of substituents on the pyridine ring. In the case of some pyridine carboxamides, the formation of a hydrogen bond between the amide proton and the reactant can stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. This stabilization is particularly relevant for meta- and para-substituted pyridine carboxamides.

The search for transition states typically involves computational methods that map the potential energy surface of the reaction. These methods identify the saddle point on this surface, which corresponds to the transition state. The energy of this transition state relative to the reactants determines the activation energy of the reaction.

A reaction mechanism is composed of a series of elementary steps, each representing a single molecular event such as a bond breaking or bond formation. The elucidation of these processes provides a detailed picture of the chemical transformation.

For pyridine carboxamides, a typical reaction mechanism, such as alkylation, can be broken down into the following elementary steps:

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on an electrophilic center of the pyridine ring.

Formation of an Intermediate: This attack leads to the formation of a transient intermediate species. In some cases, this intermediate may be a charged species, such as a Meisenheimer complex in nucleophilic aromatic substitution.

Rearrangement/Proton Transfer: The intermediate may undergo rearrangement or proton transfer steps to form a more stable configuration.

Departure of a Leaving Group/Product Formation: The final step involves the departure of a leaving group or a final rearrangement to yield the product.

Catalytic Reaction Mechanisms involving this compound or its Derivatives

Derivatives of this compound can act as ligands that coordinate with metal ions to form complexes with catalytic activity. For example, metal complexes of 5-amino-2-ethylpyridine-2-carboximidate have been shown to catalyze the Henry reaction, which is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. ias.ac.in

The catalytic mechanism for the Henry reaction catalyzed by these metal complexes is believed to involve the following key steps:

Coordination of Reactants: The nitroalkane and the aldehyde coordinate to the metal center of the catalyst. The metal ion acts as a Lewis acid, activating the aldehyde towards nucleophilic attack.

Deprotonation of the Nitroalkane: A base, which can be an external base or a basic site on the ligand, deprotonates the α-carbon of the nitroalkane to form a nitronate anion.

Nucleophilic Attack: The nitronate anion then attacks the carbonyl carbon of the coordinated aldehyde, forming a new carbon-carbon bond and a β-nitroalkoxide intermediate that remains coordinated to the metal.

Protonation and Product Release: The β-nitroalkoxide is protonated, and the resulting β-nitroalcohol product is released from the metal center, regenerating the catalyst for the next cycle.

The efficiency and selectivity of the catalyst are influenced by the nature of the metal ion and the structure of the ligand. The ligand can affect the steric and electronic environment around the metal center, thereby influencing the binding of the reactants and the energetics of the transition states.

The following table summarizes the catalytic activity of various metal complexes of 5-amino-o-ethylpyridine-2-carboximidate in the Henry reaction. ias.ac.in

| Metal Complex | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Copper Complex | 5 | 12 | 87 |

| Cobalt Complex | 5 | 12 | 75 |

| Nickel Complex | 5 | 12 | 69 |

| Manganese Complex | 5 | 12 | 72 |

These findings demonstrate the potential of derivatives of this compound in the development of new catalysts for important organic transformations. ias.ac.in

Coordination Chemistry and Ligand Properties of 5 Ethylpyridine 2 Carboxamide

Ligand Design Principles for Pyridine (B92270) Carboxamide Scaffolds

The pyridine carboxamide scaffold is a versatile and widely utilized framework in coordination chemistry. Its prevalence stems from the presence of multiple binding sites that can be tailored for specific applications, including the design of functional materials, sensors, and derivatives with catalytic or biological activity. mdpi.com The fundamental design of these ligands incorporates a pyridine ring and one or more carboxamide groups. The pyridine nitrogen atom and the amide group's oxygen and nitrogen atoms serve as potential donor sites for coordination with metal ions.

The strategic placement of substituents on the pyridine ring is a key principle in modifying the ligand's properties. For 5-Ethylpyridine-2-carboxamide, the ethyl group at the 5-position influences the ligand's electronic and steric characteristics. This alkyl group is electron-donating, which can increase the electron density on the pyridine nitrogen, potentially enhancing its donor capability and the stability of the resulting metal complexes. The exploitation of these multiple binding sites within pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds allows for the design of various functional materials. mdpi.com This strategic design has led to the development of derivatives with specific catalytic and biological activities. mdpi.com

The amide group itself is crucial, as the deprotonated carboxamido nitrogen can form strong coordinate bonds with metal centers. researchgate.net The interplay between the pyridine ring and the carboxamide moiety allows for the formation of stable chelate rings upon complexation, a foundational concept in the design of effective ligands. The structural rigidity and predictable coordination behavior of the pyridine-2,6-dicarboxamide backbone, for instance, make it an excellent building block for constructing ordered crystalline materials with varied dimensionalities. researchgate.net

Complexation with Transition Metal Ions

This compound readily forms complexes with a variety of transition metal ions due to its effective chelating nature. The pyridine nitrogen and the carbonyl oxygen of the amide group typically act in concert to bind to a metal center.

The synthesis of metal complexes involving pyridine carboxamide ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol. researchgate.netias.ac.in For instance, a series of copper(II), cobalt(II), nickel(II), and manganese(II) complexes were synthesized by reacting 5-amino-2-cyanopyridine with the corresponding metal chlorides in anhydrous ethanol. ias.ac.inias.ac.in Similarly, tricopper(II) complexes have been prepared by reacting pyridine dicarboxamide ligands with copper(II) acetate monohydrate. researchgate.net The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent. ias.ac.in

Table 1: Synthesis and Characterization of Representative Pyridine Carboxamide Metal Complexes

| Ligand Precursor | Metal Salt | Solvent | Characterization Methods | Ref |

|---|---|---|---|---|

| 5-amino-2-cyanopyridine | CuCl₂, CoCl₂, NiCl₂, MnCl₂ | Anhydrous Ethanol | X-ray diffraction, NMR, IR spectroscopy, elemental analysis | ias.ac.inias.ac.in |

| 2,6-Bis(pyrazine-2-carboxamido)pyridine | Copper(II) acetate monohydrate | Not specified | X-ray crystallography | researchgate.net |

This compound typically functions as a bidentate N,O-chelating agent. researchgate.net Coordination occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group, forming a stable five-membered chelate ring with the metal ion. This mode of chelation is common for picolinamide (B142947) (pyridine-2-carboxamide) and its derivatives. researchgate.net

Depending on the metal ion, its oxidation state, and the presence of other ancillary ligands, various coordination geometries can be achieved. For a metal ion coordinating with two molecules of a bidentate pyridine carboxamide ligand and two other monodentate ligands (like chloride), a distorted octahedral geometry is common. semanticscholar.org In the case of zinc(II) complexes with picolinamide and thiocyanate, a distorted octahedral CoN₄O₂ coordination geometry has been observed. researchgate.net The specific geometry is influenced by the steric and electronic properties of all ligands involved. For example, cobalt(II) complexes with a pyridine-based macrocyclic ligand have shown strongly distorted geometries between octahedral and trigonal prismatic. nih.govresearchgate.net

Table 2: Common Chelation Modes and Geometries for Pyridine Carboxamide Ligands

| Ligand Type | Chelation Mode | Donor Atoms | Common Geometries |

|---|---|---|---|

| Pyridine-2-carboxamide | Bidentate | N(pyridine), O(amide) | Octahedral, Square Planar |

The electronic properties of metal complexes with this compound are dictated by the interaction between the metal's d-orbitals and the ligand's donor atoms. The N,O-coordination creates a specific ligand field that influences the electronic structure and, consequently, the magnetic and spectroscopic properties of the complex.

The magnetic properties of these complexes are of particular interest, especially for paramagnetic transition metals like copper(II), cobalt(II), and nickel(II). Magnetic susceptibility measurements can reveal information about the spin state of the metal ion and any magnetic interactions between adjacent metal centers in polynuclear complexes. For instance, copper(II) complexes with pyridine derivatives have been shown to exhibit antiferromagnetic behavior, which arises from superexchange interactions between copper(II) ions mediated by bridging ligands. semanticscholar.orgnih.gov Cobalt(II) complexes are often studied for their potential as single-molecule magnets (SMMs), where the ligand field can induce significant magnetic anisotropy. nih.govresearchgate.net Theoretical calculations can complement experimental data to understand the zero-field splitting parameters (D and E) that govern this anisotropy. nih.gov

Catalytic Applications of Metal-5-Ethylpyridine-2-carboxamide Complexes

The well-defined structures and tunable electronic properties of metal complexes derived from pyridine carboxamide ligands make them promising candidates for catalysis. The metal center acts as the active site, while the ligand scaffold provides stability and influences the catalyst's selectivity and activity.

Complexes of this compound and related ligands have demonstrated efficacy in various homogeneous catalytic reactions. The ligand structure can be modified to fine-tune the catalytic performance for specific organic transformations.

One notable application is in oxidation catalysis. Cobalt(III) complexes containing 2-pyridinecarboxamide ligands have been found to be highly active and selective catalysts for the oxidation of ethylbenzene to acetophenone, using molecular oxygen as the oxidant without the need for a solvent. nih.gov Additionally, metallo-organic complexes of copper, cobalt, nickel, and manganese bearing a related 5-amino-2-ethylpyridine-2-carboximidate ligand have been used to catalyze the Henry reaction, achieving good catalytic effects. ias.ac.inias.ac.in Molybdenum(II) complexes with pyridine carboxylate ligands have also been shown to be active catalysts in the homogeneous epoxidation of olefins. researchgate.net The ethyl group at the 5-position of the pyridine ring in this compound can sterically and electronically influence the approach of substrates to the metal's active site, thereby affecting the efficiency and selectivity of the catalytic process.

Table 3: Examples of Homogeneous Catalysis using Pyridine Carboxamide-type Complexes

| Catalytic Reaction | Metal Complex | Key Findings | Ref |

|---|---|---|---|

| Henry Reaction | Cu, Co, Ni, Mn with 5-amino-2-ethylpyridine-2-carboximidate | Good catalytic effects (69-87% conversion) were achieved. | ias.ac.inias.ac.in |

| Oxidation of Ethylbenzene | Cobalt(III) with 2-pyridinecarboxamide ligands | High catalytic activities and excellent selectivities for acetophenone. | nih.gov |

Ligand Effects on Catalytic Performance

The performance of a metal-based catalyst is intricately linked to the properties of the ligands coordinated to the metal center. For this compound, its influence on catalytic activity is primarily dictated by the electronic and steric effects of the 5-ethyl substituent on the pyridine ring. These effects can modify the electron density at the metal center and the accessibility of the catalytic site, thereby tuning the catalyst's reactivity, selectivity, and stability.

Electronic Effects:

The ethyl group at the 5-position of the pyridine ring is an electron-donating group (EDG). This property is crucial in modulating the electronic environment of the metal center to which the ligand is bound. The presence of an EDG increases the electron density on the pyridine ring, which in turn enhances the σ-donating ability of the pyridine nitrogen atom. This increased electron donation to the metal center can have several consequences for a catalytic cycle.

In palladium-catalyzed cross-coupling reactions, for instance, ligands with electron-donating substituents can influence key steps such as oxidative addition and reductive elimination. A more electron-rich metal center can facilitate the oxidative addition step. Studies on a wide range of functionalized pyridine ligands in Pd(II) complexes have shown that the functionalization of ligand molecules with groups of either electron-withdrawing or -donating nature results in significant changes in the physicochemical properties of the coordination compounds. nih.gov For reactions like the Suzuki-Miyaura coupling, Pd(II) complexes with more basic pyridine ligands (i.e., those with electron-donating groups) have been observed to exhibit slightly greater catalytic effectiveness. acs.org An increase in reaction yield has been noted when Pd(II) complexes with more basic ligands are employed as catalysts in other reactions as well, such as the conversion of nitrobenzene to ethyl N-phenylcarbamate. acs.org

The carboxamide group at the 2-position also plays a significant electronic role, often participating in chelation with the pyridine nitrogen to form a stable complex with the metal ion. This chelation can further influence the electronic properties and stability of the catalyst.

Steric Effects:

Steric hindrance is another critical factor that can affect catalytic performance. The size and position of substituents on a ligand can control substrate access to the metal center, influence the coordination geometry, and affect the stability of the catalyst.

In the case of this compound, the ethyl group is located at the 5-position, which is meta to the coordinating pyridine nitrogen atom. This position is relatively remote from the metal center, especially when compared to substituents at the ortho-positions (2- or 6-positions). Consequently, the steric hindrance directly at the catalytic site is expected to be minimal. Research on substituted pyridine ligands has shown that steric effects are most pronounced with substituents in the 2 or 6 positions. acs.org The placement of the ethyl group at the 5-position, therefore, allows for the electronic benefits of the electron-donating group to be realized without introducing significant steric bulk that might impede substrate binding or catalytic turnover.

| Ligand Feature | Description | Expected Effect on Catalytic Performance | Relevant Research Context nih.govacs.org |

|---|---|---|---|

| Electronic Effect | The 5-ethyl group is electron-donating, increasing the basicity of the pyridine nitrogen. | Increases electron density on the metal center, potentially accelerating oxidative addition and enhancing overall catalytic turnover rates. | Studies on Pd(II) complexes show that more basic pyridine ligands can lead to greater catalytic effectiveness in cross-coupling and carbonylation reactions. |

| Steric Effect | The ethyl group is at the 5-position, remote from the coordination site. | Minimal direct steric hindrance at the metal's active site, allowing substrate access while maintaining electronic benefits. | Steric effects are most significant for substituents at the 2- and 6-positions of the pyridine ring. 3- or 4-substitution provides a better correlation between basicity and catalytic activity. |

| Chelation | The pyridine-2-carboxamide moiety can act as a bidentate (N,O or N,N) chelating ligand. | Forms stable metal complexes, preventing ligand dissociation and improving catalyst stability and longevity. | Pyridine carboxamides are known to form stable chelate complexes with various transition metals. |

Material Science Applications of Coordination Polymers

Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. Their modular nature allows for the design of crystalline materials with tunable structures and properties, leading to applications in areas such as gas storage, separation, sensing, and catalysis. acs.orgmdpi.com Pyridine carboxamides are versatile building blocks for CPs due to their ability to act as ditopic ligands, coordinating through both the pyridine nitrogen and the carboxamide group. mdpi.com

This compound, as a functionalized pyridine-2-carboxamide ligand, has the potential to be a valuable component in the design of novel CPs. The core pyridine-2-carboxamide structure can chelate a metal ion through the pyridine nitrogen and the amide oxygen, or it can bridge two different metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The specific architecture of the resulting CP is influenced by the coordination geometry of the metal ion, the presence of other ligands, and the reaction conditions. acs.orgresearchgate.net

The introduction of the ethyl group at the 5-position can influence the final structure and properties of the CP in several ways:

Functionalization of Pores: In porous CPs, or metal-organic frameworks (MOFs), the ethyl groups would line the surfaces of the internal channels or pores. This would render the pores more hydrophobic, which could be advantageous for the selective adsorption of nonpolar guest molecules.